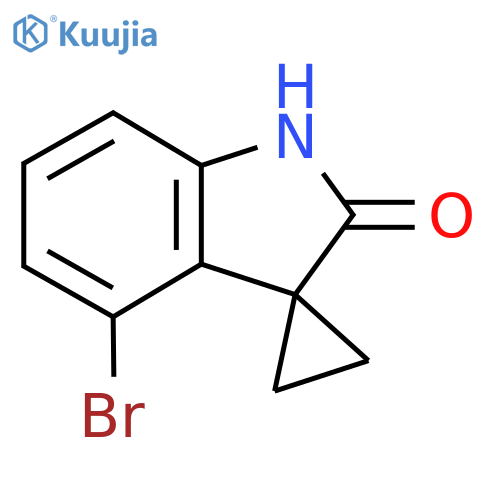

Cas no 1637752-37-4 (4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one)

1637752-37-4 structure

商品名:4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one

CAS番号:1637752-37-4

MF:C10H8BrNO

メガワット:238.08062171936

MDL:MFCD27922318

CID:4734988

PubChem ID:72698772

4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one 化学的及び物理的性質

名前と識別子

-

- 4'-BROMOSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE

- 4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one

- AS-42557

- 4''-Bromo-1''H-spiro[cyclopropane-1,3''-indole]-2''-one

- SB64697

- 4 inverted exclamation mark -Bromospiro[cyclopropane-1,3 inverted exclamation mark -indolin]-2 inverted exclamation mark -one

- SCHEMBL17556111

- SY241529

- 4'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one

- 1637752-37-4

- MFCD27922318

- 4-bromospiro[1H-indole-3,1'-cyclopropane]-2-one

- AKOS027332769

- EN300-8332230

-

- MDL: MFCD27922318

- インチ: 1S/C10H8BrNO/c11-6-2-1-3-7-8(6)10(4-5-10)9(13)12-7/h1-3H,4-5H2,(H,12,13)

- InChIKey: PSJOQBQRAHOTPT-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2=C1C1(C(N2)=O)CC1

計算された属性

- せいみつぶんしりょう: 236.97893g/mol

- どういたいしつりょう: 236.97893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1

- 疎水性パラメータ計算基準値(XlogP): 1.8

4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM210857-5g |

4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one |

1637752-37-4 | 95%+ | 5g |

$*** | 2023-03-30 | |

| Enamine | EN300-8332230-1.0g |

4'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one |

1637752-37-4 | 95% | 1.0g |

$999.0 | 2024-05-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B881673-5g |

4'-BROMOSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE |

1637752-37-4 | 95% | 5g |

¥50,263.00 | 2022-09-29 | |

| Alichem | A199011210-1g |

4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one |

1637752-37-4 | 95% | 1g |

$681.25 | 2022-04-02 | |

| Enamine | EN300-8332230-5g |

4'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one |

1637752-37-4 | 5g |

$2900.0 | 2023-09-02 | ||

| Chemenu | CM210857-1g |

4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one |

1637752-37-4 | 95%+ | 1g |

$*** | 2023-03-30 | |

| abcr | AB480882-250 mg |

4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one |

1637752-37-4 | 250mg |

€526.10 | 2023-04-20 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B881673-1g |

4'-BROMOSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE |

1637752-37-4 | 95% | 1g |

¥12,511.00 | 2022-09-29 | |

| Enamine | EN300-8332230-0.5g |

4'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one |

1637752-37-4 | 95% | 0.5g |

$959.0 | 2024-05-21 | |

| abcr | AB480882-1g |

4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one; . |

1637752-37-4 | 1g |

€1153.80 | 2024-08-03 |

4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

1637752-37-4 (4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1637752-37-4)4'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-2'-one

清らかである:99%/99%

はかる:1g/5g

価格 ($):625.0/3122.0